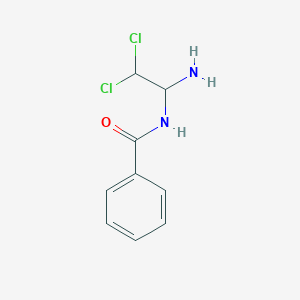
N-(1-Amino-2,2-dichloroethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Amino-2,2-dichloroethyl)benzamide is an organic compound with the molecular formula C9H10Cl2N2O It contains a benzamide group attached to a 1-amino-2,2-dichloroethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Amino-2,2-dichloroethyl)benzamide typically involves the reaction of benzoyl chloride with 1-amino-2,2-dichloroethane in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5COCl+NH2CHCl2CH3→C6H5CONHCHCl2CH3+HCl
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(1-Amino-2,2-dichloroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the dichloroethyl group to ethyl or other alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
Oxidation: Formation of benzamide derivatives and carboxylic acids.
Reduction: Formation of ethylbenzamide or other alkyl-substituted benzamides.
Substitution: Formation of hydroxyl or amino-substituted benzamides.
Scientific Research Applications
N-(1-Amino-2,2-dichloroethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Amino-2,2-dichloroethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Amino-2,2-dichloroethyl)-4-methylbenzamide
- N-(1-Amino-2,2-dichloroethyl)-4-chlorobenzamide
- N-(1-Amino-2,2-dichloroethyl)-4-nitrobenzamide
Uniqueness
N-(1-Amino-2,2-dichloroethyl)benzamide is unique due to its specific substitution pattern and the presence of both amino and dichloroethyl groups. This combination imparts distinct chemical reactivity and potential biological activity compared to other benzamide derivatives.
Properties
CAS No. |
90283-55-9 |
|---|---|
Molecular Formula |
C9H10Cl2N2O |
Molecular Weight |
233.09 g/mol |
IUPAC Name |
N-(1-amino-2,2-dichloroethyl)benzamide |
InChI |
InChI=1S/C9H10Cl2N2O/c10-7(11)8(12)13-9(14)6-4-2-1-3-5-6/h1-5,7-8H,12H2,(H,13,14) |
InChI Key |
XWNTYICHEOUUJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-[6-Phenyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazin-2-yl]guanidine](/img/structure/B14348370.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)


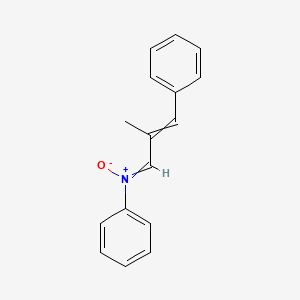
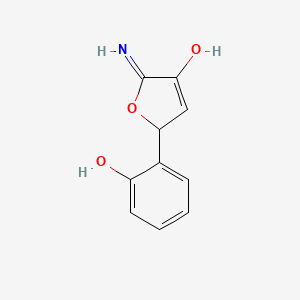
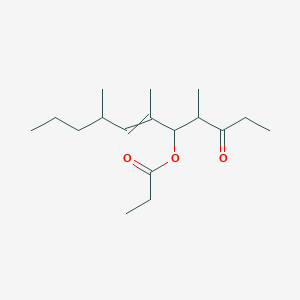

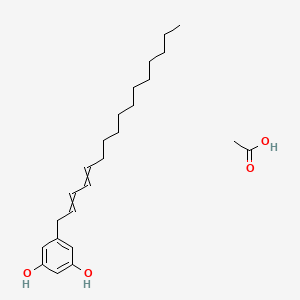
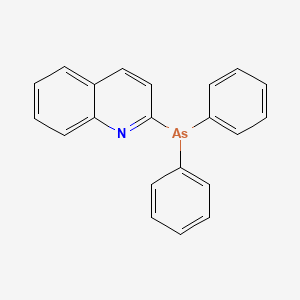
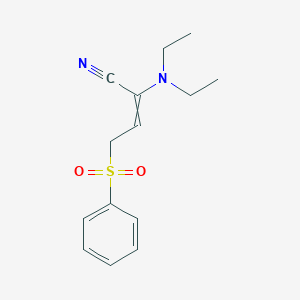
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)

![3-Penten-2-one, 3-[(4,6-dimethyl-2-pyrimidinyl)thio]-4-hydroxy-](/img/structure/B14348471.png)
